molecular formula C21H18N2O2 B14153223 N,N'-(4-methylbenzene-1,3-diyl)dibenzamide CAS No. 30716-47-3

N,N'-(4-methylbenzene-1,3-diyl)dibenzamide

Cat. No.: B14153223
CAS No.: 30716-47-3
M. Wt: 330.4 g/mol
InChI Key: RIXWRVFPTQHSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(4-methylbenzene-1,3-diyl)dibenzamide is a chemical compound with the molecular formula C₂₁H₁₈N₂O₂ It is known for its unique structure, which includes a 4-methylbenzene core linked to two benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-methylbenzene-1,3-diyl)dibenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: N-oxides of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N,N’-(4-methylbenzene-1,3-diyl)dibenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(4-methylbenzene-1,3-diyl)diacetamide: Similar structure but with acetamide groups instead of benzamide.

    N,N’-(4-methylbenzene-1,3-diyl)diurea: Contains urea groups instead of benzamide.

    N,N’-(4-methylbenzene-1,3-diyl)diphenylurea: Features phenylurea groups.

Uniqueness

N,N’-(4-methylbenzene-1,3-diyl)dibenzamide is unique due to its specific combination of a 4-methylbenzene core and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

30716-47-3

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-(3-benzamido-4-methylphenyl)benzamide

InChI

InChI=1S/C21H18N2O2/c1-15-12-13-18(22-20(24)16-8-4-2-5-9-16)14-19(15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,24)(H,23,25)

InChI Key

RIXWRVFPTQHSRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.